molecular formula C6H12N2 B1281198 2-Amino-2-ethylbutanenitrile CAS No. 22374-51-2

2-Amino-2-ethylbutanenitrile

Cat. No.: B1281198
CAS No.: 22374-51-2
M. Wt: 112.17 g/mol
InChI Key: AUWOKGIWMDMIRQ-UHFFFAOYSA-N
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Description

2-Amino-2-ethylbutanenitrile is a nitrile-containing organic building block with the molecular formula C6H12N2 and a molecular weight of 112.16 g/mol for the free base . Its hydrochloride salt (CAS 859081-90-6) is often supplied with a molecular weight of 148.63 g/mol . As an amino nitrile, this compound is a valuable intermediate in organic synthesis and medicinal chemistry research. The nitrile functional group is a key moiety in rational drug design, with over 30 FDA-approved nitrile-containing pharmaceuticals . This group can enhance a compound's binding affinity to its target, improve its pharmacokinetic profile, and reduce drug resistance, making building blocks like this compound crucial for developing new therapeutic agents . The compound is related to intermediates used in synthetic pathways such as the Strecker reaction for producing alpha-amino acids . Handle with care: this product is for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should consult the relevant Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-ethylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-3-6(8,4-2)5-7/h3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWOKGIWMDMIRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301308907
Record name 2-Amino-2-ethylbutanenitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22374-51-2
Record name 2-Amino-2-ethylbutanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22374-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-2-ethylbutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301308907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Alpha Aminonitriles As Crucial Building Blocks in Organic Synthesis

Alpha-aminonitriles are a class of organic compounds characterized by the presence of both an amino group (-NH₂) and a nitrile group (-C≡N) attached to the same carbon atom. This bifunctional nature makes them exceptionally valuable and versatile building blocks in organic synthesis. researchgate.net Their utility stems from the diverse reactivity of the two functional groups, which can be manipulated either sequentially or concurrently to construct a wide array of more complex molecules. rsc.orgnih.gov

The presence of both a nucleophilic amino group and an electrophilic nitrile group on a single carbon atom imparts a unique reactivity profile. This allows α-aminonitriles to be employed in the synthesis of a large variety of compounds, including:

α-Amino acids: Hydrolysis of the nitrile group provides a direct route to α-amino acids, including non-proteinogenic variants that are crucial in peptide and medicinal chemistry. rsc.org

Heterocyclic compounds: The dual functionality of α-aminonitriles makes them ideal precursors for constructing nitrogen-containing heterocyclic rings, which are prevalent in pharmaceuticals and natural products. rsc.orgnih.gov

Diamines and branched amines: Reduction of the nitrile group can yield 1,2-diamines, while various other transformations can lead to complex branched amine structures. rsc.org

The strategic importance of α-aminonitriles is underscored by their application in the total synthesis of natural products and as key intermediates for bioactive molecules. jst.go.jp Their ability to act as acyl anion equivalents or stabilized α-aminocarbanions further expands their synthetic utility, enabling the formation of intricate molecular frameworks. rsc.org

Historical Trajectories and Evolution of Research on Alpha Aminonitriles, Including 2 Amino 2 Ethylbutanenitrile

The history of α-aminonitriles is intrinsically linked to the development of fundamental organic reactions. The seminal discovery in this area was made in 1850 by Adolph Strecker. jst.go.jpchemsrc.com The Strecker synthesis, a one-pot, three-component reaction involving an aldehyde or ketone, ammonia (B1221849), and a cyanide source, provided the first accessible route to this class of compounds. This reaction remains a cornerstone method for preparing α-aminonitriles today.

Research into α-aminonitriles has evolved significantly since Strecker's initial discovery. While early work focused on their conversion to amino acids, subsequent research has explored their broader synthetic potential. chemsrc.com The development of asymmetric and catalyzed versions of the Strecker reaction has allowed for the synthesis of chiral α-aminonitriles with high enantiomeric purity, a critical advancement for pharmaceutical development.

The synthesis of 2-Amino-2-ethylbutanenitrile is a direct application of this historical chemical knowledge. It is typically prepared via a modified Strecker reaction using 3-pentanone (B124093) (diethyl ketone) as the carbonyl source, along with ammonia and a cyanide salt. lookchem.com This specific α,α-disubstituted aminonitrile serves as a key precursor to the non-proteinogenic amino acid 2-amino-2-ethylbutanoic acid, also known as diethylglycine. researchgate.netchemicalbook.com The study of peptides incorporating diethylglycine has provided valuable insights into conformational preferences, highlighting the role of its precursor, this compound, in accessing these unique molecular structures. researchgate.net

Molecular Architecture and Conformational Aspects of 2 Amino 2 Ethylbutanenitrile

Established Synthesis Protocols for Alpha-Aminonitriles

The preparation of α-aminonitriles is dominated by a landmark multicomponent reaction that has been adapted and refined for over a century. This foundational method and its modern interpretations remain the most common route to compounds like this compound.

Strecker Synthesis and Contemporary Innovations for Alpha-Aminonitrile Generation

The most established and economically viable method for preparing α-aminonitriles is the Strecker synthesis. nih.gov First reported by Adolph Strecker in 1850, this one-pot, three-component reaction combines a carbonyl compound, an amine, and a cyanide source to efficiently generate the target aminonitrile. encyclopedia.pubwikipedia.org For the specific synthesis of this compound, the reactants are 3-pentanone (B124093) (diethyl ketone), ammonia (B1221849), and a cyanide donor. The classical Strecker synthesis yields a racemic mixture of the product, but its robustness and simplicity have made it the foundation for numerous contemporary innovations, including the development of new catalytic systems and the use of greener reaction media. organic-chemistry.orgthieme-connect.com

The mechanism of the Strecker synthesis is a two-part process. The first stage involves the formation of the α-aminonitrile, and the second, which is outside the scope of this article, is the hydrolysis to an amino acid. The formation of this compound from 3-pentanone proceeds via the following mechanistic steps:

Iminium Ion Formation: The reaction is initiated by the condensation of the ketone (3-pentanone) and ammonia. This process is often promoted by acid catalysis, where the carbonyl oxygen is protonated, enhancing its electrophilicity and facilitating the nucleophilic attack of ammonia. wikipedia.org Subsequent proton exchange and elimination of a water molecule result in the formation of a reactive iminium ion intermediate.

Nucleophilic Cyanide Addition: A cyanide ion (CN⁻), typically supplied from sources like hydrogen cyanide (HCN), potassium cyanide (KCN), or trimethylsilyl (B98337) cyanide (TMSCN), then performs a nucleophilic attack on the electrophilic carbon of the iminium ion. wikipedia.orgorganic-chemistry.org This step forms the new carbon-carbon bond and yields the final α-aminonitrile product, this compound.

Modern synthetic chemistry has introduced various catalytic pathways to enhance the efficiency and selectivity of the Strecker reaction:

Lewis Acid Catalysis: Lewis acids such as indium(III) chloride (InCl₃) or bismuth(III) bromide (BiBr₃) can be employed to activate the imine intermediate. The catalyst coordinates to the imine nitrogen, increasing the electrophilicity of the imine carbon and facilitating the nucleophilic addition of the cyanide source. organic-chemistry.org

Organocatalysis: A range of metal-free organic molecules have been developed to catalyze the Strecker reaction. These organocatalysts can activate the carbonyl compound or the imine through mechanisms like hydrogen bonding, leading to high conversion rates under mild conditions. mdpi.com For example, succinic acid has been shown to be an effective organocatalyst, where its acidic proton activates the carbonyl group for efficient imine formation. mdpi.com

Solid Acid Catalysis: Heterogeneous catalysts like Montmorillonite KSF clay can be used to facilitate the one-pot synthesis. These solid acids promote the in-situ formation of the imine and its subsequent cyanation on the catalyst's surface. A key advantage is the ease of separation and potential for recycling of the catalyst. organic-chemistry.org

Optimizing the synthesis of this compound focuses on maximizing yield and purity while often seeking to improve reaction conditions from an environmental and safety perspective.

Key strategies include:

Solvent-Free Conditions: Performing the three-component reaction in the absence of a solvent has proven highly effective, particularly for aldehydes and cyclic ketones. thieme-connect.comua.es For acyclic ketones like 3-pentanone, solvent-free reactions can still provide good yields, though they may be lower than for more reactive carbonyls. ua.es

Alternative Cyanide Sources: To avoid the use of highly toxic hydrogen cyanide, alternative reagents like trimethylsilyl cyanide (TMSCN) are frequently used in conjunction with various catalysts. organic-chemistry.org In some protocols, a non-toxic cyanide source like potassium hexacyanoferrate(II) is used with a promoter to generate HCN in situ. nih.gov

Catalyst Selection: The choice of catalyst is crucial for optimization. As shown in the table below, various catalytic systems have been developed to improve yields and reaction conditions for the synthesis of α-aminonitriles.

Catalyst SystemCarbonyl TypeKey FeaturesTypical Yield RangeReference
Montmorillonite KSF ClayAldehydes & IminesSolid acid catalyst, recyclable, mild conditions.Excellent organic-chemistry.org
Indium Powder in WaterAldehydes & KetonesEnvironmentally benign (water solvent), efficient.79-98% organic-chemistry.org
β-Cyclodextrin in WaterIminesBiomimetic, works in neutral water, quantitative yields.Quantitative organic-chemistry.org
Triphenylphosphine DibromideAldehydes & KetonesSolvent-free conditions, rapid, highly efficient.80-99% d-nb.info
Palladium Lewis AcidAldehydes & KetonesOne-pot, three-component reaction at room temperature.Good organic-chemistry.org
Elucidation of Reaction Mechanisms and Catalytic Pathways within the Strecker Framework

Alternative Chemical Routes to this compound

While the Strecker reaction is the most prevalent method, several alternative strategies for the synthesis of α-aminonitriles have been developed, often involving different starting materials or reaction pathways.

Oxidative Cyanation of Amines: This approach generates α-aminonitriles by the direct C-H cyanation of tertiary amines. The reaction can be catalyzed by transition metals like ruthenium under molecular oxygen or proceed metal-free. organic-chemistry.orgmdpi.com Enzymatic methods have also been developed where an oxidase enzyme activates the Cα–H bond in a primary amine to form an imine in situ, which is then trapped by a cyanide source. rsc.org

Reductive Functionalization of Carboxamides: A novel method involves the selective reduction of a carboxamide to a hemiaminal intermediate using a molybdenum catalyst (Mo(CO)₆) and a silane (B1218182) reducing agent. This intermediate is then trapped with a cyanide source to yield the α-aminonitrile. This pathway shows high chemoselectivity, tolerating other functional groups like ketones and aldehydes. nih.gov

Direct Amination of Cyanohydrins: A titanium-catalyzed "cyano-borrowing" reaction allows for the direct synthesis of N-unprotected α-aminonitriles from cyanohydrins and ammonia. lookchem.com This method is notable for its high atom economy. The precursor for this compound via this route would be 2-ethyl-2-hydroxybutanenitrile. lookchem.com

Reaction of α-Silyloxynitriles with Amines: An alternative two-step process involves first reacting the carbonyl compound (e.g., 3-pentanone) with trimethylsilyl cyanide to form an α-silyloxynitrile. This isolated intermediate is then treated with an amine (e.g., ammonia) in a polar solvent like methanol (B129727) to displace the silyloxy group and form the α-aminonitrile. google.com

Asymmetric and Enantioselective Synthesis of this compound

The classic Strecker synthesis produces a racemic mixture, meaning it generates equal amounts of both enantiomers of a chiral compound. Since this compound possesses a chiral center at the quaternary carbon, developing methods to synthesize it in an enantiomerically pure or enriched form is a significant area of research. Asymmetric synthesis strategies aim to control the stereochemical outcome of the reaction, producing a predominance of one enantiomer over the other. This is typically achieved through the use of either chiral catalysts or chiral auxiliaries. wikipedia.org

Employment of Chiral Auxiliaries in the Enantioselective Preparation of Aminonitriles

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse.

In the context of aminonitrile synthesis, the most common strategy involves replacing ammonia with a chiral primary amine. This approach was first demonstrated by Harada in 1963. wikipedia.org The synthesis proceeds as follows:

Chiral Imine Formation: The ketone, 3-pentanone, is condensed with an enantiopure chiral amine (the auxiliary), such as (S)-α-phenylethylamine, to form a chiral imine.

Diastereoselective Cyanide Addition: The chiral center on the auxiliary directs the nucleophilic attack of the cyanide ion. The cyanide preferentially adds to one face of the imine C=N bond over the other, leading to the formation of two diastereomeric α-aminonitriles in unequal amounts.

Auxiliary Removal: The chiral auxiliary is subsequently cleaved from the major diastereomer, typically through hydrogenolysis, to yield the desired enantiomerically enriched this compound.

This methodology transforms the challenge of creating a specific enantiomer into the more manageable task of separating diastereomers, or more commonly, achieving high diastereoselectivity in the addition step so that one diastereomer is the major product. A variety of chiral auxiliaries have been successfully employed in asymmetric Strecker-type reactions.

Auxiliary/Catalyst TypeExampleKey PrincipleReference
Chiral Amine(S)-α-PhenylethylamineForms a chiral imine, leading to diastereoselective cyanide addition. wikipedia.org
Sugar-Derived Amineβ-1-Amino-tetra-O-pivaloyl-D-galactoseActs as a chiral ammonia equivalent; addition is directed by the bulky chiral framework. d-nb.info
Chiral Sulfinamidetert-ButanesulfinamideForms a chiral sulfinyl imine which undergoes highly diastereoselective additions.
Chiral OrganocatalystGuanidine derivativesActivates the achiral imine and delivers the cyanide nucleophile in a stereocontrolled manner. d-nb.info

Catalytic Asymmetric Methods for Chiral Aminonitrile Formation

The creation of chiral aminonitriles with a fully substituted stereocenter is a formidable challenge in synthetic chemistry. nih.gov Asymmetric catalysis offers a powerful solution by enabling the enantioselective synthesis of these valuable molecules from achiral precursors. au.dk Two dominant strategies in this field are transition metal-mediated catalysis and organocatalysis, both of which have seen remarkable progress.

Transition metal catalysis is a cornerstone for developing novel asymmetric methodologies due to the diverse reactivity and redox versatility of metals. mdpi.com In the context of aminonitrile synthesis, these methods often involve the enantioselective cyanation of imine substrates, where a chiral ligand complexed to a metal center orchestrates the stereochemical outcome.

Rationally designed chiral ligands are central to the success of these transformations. mdpi.com These ligands create a chiral environment around the metal, influencing the trajectory of the incoming cyanide nucleophile towards the imine. Recent breakthroughs have focused on ligands that utilize noncovalent interactions, such as hydrogen bonding, to achieve precise stereochemical control. mdpi.com For instance, nickel-catalyzed systems have proven effective in the enantioconvergent cross-coupling of racemic α-haloglycine derivatives with organozinc reagents, demonstrating the power of this approach to form chiral α-amino acid precursors. caltech.edu Similarly, copper-catalyzed systems are widely employed for the asymmetric synthesis of chiral amines and their derivatives. mdpi.com The development of photoinduced copper catalysis for the amidation of unactivated alkyl electrophiles represents a novel, enantioconvergent pathway to chiral amine derivatives. frontiersin.org

The table below summarizes representative transition metal catalyst systems used in asymmetric transformations relevant to chiral amine and aminonitrile synthesis.

Catalyst SystemLigand TypeTransformationTypical Enantiomeric Excess (ee)Reference
Cu(I) / (S)-Segphos Chiral DiphosphineAsymmetric Friedel–Crafts alkylation of indoles with aziridinesGood mdpi.com
Chiral Iron Porphyrin PorphyrinEnantioselective amination of 2-quinolones and 2-pyridonesExcellent mdpi.com
Nickel / Chiral Pybox Bis(oxazoline)Enantioconvergent cross-coupling of α-haloglycinesGood caltech.edu
Palladium(II) Acetate / Chiral Ligand Picolinamide-basedAsymmetric C-H activation/arylation84–97% frontiersin.org

Organocatalysis has emerged as a major pillar of asymmetric synthesis, utilizing small, chiral organic molecules to catalyze enantioselective reactions. nih.govrsc.org This strategy avoids the use of potentially toxic or expensive metals and has been successfully applied to the asymmetric Strecker reaction to produce enantioenriched α-aminonitriles. mdpi.com

The mechanism of organocatalysis in this context often relies on the activation of the imine substrate or the cyanide source through the formation of hydrogen bonds or via Brønsted acid/base interactions. rsc.org Chiral thiourea (B124793) derivatives, for example, can act as hydrogen-bond donors, activating the imine and guiding the nucleophilic attack of cyanide. Quinine-based catalysts can function as Brønsted bases in Strecker reactions. acs.org These interactions create a well-defined chiral environment that effectively controls the stereoselectivity of the reaction, often leading to high yields and excellent enantiomeric excess (ee). mdpi.com

Recent advancements have expanded the scope of organocatalysis to include more complex transformations, such as the desymmetrization of N-aryl maleimides and atropselective annulations, demonstrating sophisticated levels of stereocontrol. mdpi.com

The following table presents examples of organocatalysts used for stereocontrolled aminonitrile synthesis.

Organocatalyst TypeActivation ModeRelevant ReactionAchieved Enantiomeric Excess (ee)Reference
Chiral Thiourea Hydrogen BondingAsymmetric Strecker ReactionHigh mdpi.com
Chiral Amide-based Catalyst Not specifiedAsymmetric Strecker ReactionUp to 99% mdpi.com
Quinine Derivatives Brønsted BaseAsymmetric Strecker Reaction34-72% acs.org
Chiral Phosphoric Acid Brønsted AcidAtropselective C-H AminationUp to 90% mdpi.com
Transition Metal-Mediated Enantioselective Transformations

Chiral Pool-Based Synthetic Routes to Alpha-Aminonitrile Scaffolds

The chiral pool refers to the collection of inexpensive, readily available enantiopure compounds from natural sources, such as amino acids, sugars, and terpenes. Synthesis starting from these materials provides a practical and cost-effective route to complex chiral molecules by leveraging the inherent stereochemistry of the starting material. au.dknih.gov

In the synthesis of α-aminonitrile scaffolds, this strategy can be highly effective. For example, sugar-based aminonitriles can be prepared from monosaccharides. mdpi.com The process typically involves the reaction of a monosaccharide with an amine to form a glycosylamine, followed by the addition of a cyanide source. This approach often leads to a clean and high-yielding synthesis, with the chirality at the newly formed stereocenter being influenced by the existing chiral centers in the sugar backbone. mdpi.com Similarly, C2-symmetric tartaric acids have been used as chiral starting materials to synthesize precursors for complex natural products containing amino functionalities. nih.gov This methodology avoids the need for an asymmetric catalyst by carrying the stereochemical information from the start of the synthetic sequence to the final product.

Cutting-Edge Synthetic Techniques in Aminonitrile Chemistry

Beyond the development of catalytic systems, innovations in reaction technology are transforming the production of aminonitriles and their derivatives. Solid-phase synthesis and continuous flow chemistry represent two such frontiers, enabling higher throughput and improved safety and efficiency.

Solid-Phase Synthesis Applications for this compound Derivatives

Solid-phase synthesis is a powerful technique for the rapid generation of libraries of related compounds, which is central to drug discovery and materials science. nih.govmdpi.com In this method, a starting material is chemically anchored to an insoluble polymer resin. peptide.com Subsequent chemical transformations are carried out on the resin-bound substrate, with excess reagents and byproducts being easily removed by simple filtration and washing. peptide.com

This methodology is highly applicable to the synthesis of derivatives of this compound. The aminonitrile, or a suitable precursor, can be attached to a solid support, such as a BAL-type resin. nih.gov From this anchor point, a variety of functional groups can be introduced. For example, the amino group can be acylated with different carboxylic acids, or the nitrile can be transformed into other functional groups to create a diverse library of molecules. This approach has been used to generate large combinatorial variations of the fundamental peptide scaffold. nih.gov Furthermore, solid-phase peptide synthesis (SPPS) provides a framework for incorporating α,α-disubstituted amino acids, derived from their corresponding aminonitriles, into peptide chains to enhance their biological stability. nih.gov

Continuous Flow Chemistry Approaches to Aminonitrile Production

Continuous flow chemistry, where reagents are pumped through a network of tubes or microreactors, offers significant advantages over traditional batch processing, especially for reactions involving hazardous materials or requiring precise control. rsc.orgajinomoto.com The synthesis of α-aminonitriles, which often utilizes highly toxic cyanide sources, is an ideal candidate for this technology. nih.govresearchgate.net

Flow systems enhance safety by minimizing the volume of hazardous reagents present at any given time. ajinomoto.com The high surface-area-to-volume ratio in microreactors allows for superior control over reaction temperature and time, leading to higher yields, better product quality, and reduced side reactions. rsc.orgresearchgate.net For example, an oxidative Strecker reaction has been successfully implemented in a continuous-flow photoreactor to produce primary α-aminonitriles, a process that is difficult to control in batch. nih.gov The ability to seamlessly scale production from laboratory research to industrial manufacturing is another key benefit. ajinomoto.com

The table below contrasts batch and continuous flow processes for aminonitrile synthesis.

FeatureBatch ProcessingContinuous Flow ChemistryReference
Safety Higher risk due to large volumes of toxic reagents (e.g., cyanide).Enhanced safety with small reaction volumes and closed systems. ajinomoto.com
Scalability Scaling up can be complex and non-linear.Seamless and predictable scaling from lab to industrial production. ajinomoto.com
Process Control Difficult to precisely control temperature and mixing, potential for hotspots.Superior control over temperature, pressure, and reaction time. rsc.orgresearchgate.net
Efficiency Can have longer reaction times and variable yields.Often leads to higher yields, better quality, and shorter reaction times. nih.govresearchgate.net
Reaction Types Limited in handling highly exothermic or fast reactions.Enables use of chemistries forbidden in batch; excellent for fast reactions. rsc.orgajinomoto.com

Sophisticated Characterization and Spectroscopic Analysis of 2 Amino 2 Ethylbutanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Amino-2-ethylbutanenitrile, ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, provide unambiguous evidence for its atomic connectivity.

Proton (¹H) and Carbon (¹³C) NMR Spectroscopy

¹H NMR spectroscopy provides information on the number and types of hydrogen atoms in a molecule. The structure of this compound features two equivalent ethyl groups and a primary amine group attached to a quaternary carbon. The protons of the two ethyl groups are chemically equivalent, simplifying the spectrum. The amine protons are subject to exchange and may appear as a broad signal.

Similarly, ¹³C NMR spectroscopy detects the carbon atoms in the molecule, offering insight into the carbon skeleton. Due to the molecule's symmetry, only four distinct carbon signals are expected: one for the two methyl groups, one for the two methylene (B1212753) groups, one for the central quaternary carbon, and one for the nitrile carbon. While specific experimental data is not widely published, expected chemical shifts can be predicted based on established values for similar functional groups. pdx.edumsu.edu

Predicted ¹H NMR Spectral Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-CH₃ ~ 0.9 - 1.1 Triplet (t) 6H
-CH₂- ~ 1.5 - 1.7 Quartet (q) 4H

Predicted ¹³C NMR Spectral Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
-C H₃ ~ 8 - 12
-C H₂- ~ 30 - 35
-C (NH₂)(CN) ~ 50 - 60

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

To confirm the assignments from 1D NMR and elucidate the complete bonding network, 2D NMR experiments are employed.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show a cross-peak connecting the triplet signal of the methyl (-CH₃) protons with the quartet signal of the methylene (-CH₂-) protons, confirming the presence of the ethyl group fragments.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC): These experiments correlate protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). mdpi.com An HSQC or HMQC spectrum would show a correlation between the methyl proton signal and the methyl carbon signal, as well as a correlation between the methylene proton signal and the methylene carbon signal. The amine protons and the quaternary and nitrile carbons would not show correlations as they lack direct C-H bonds.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is critical for connecting molecular fragments. mdpi.com For this molecule, HMBC is invaluable for confirming the quaternary center. Key expected correlations would include:

A cross-peak between the methyl protons (-CH₃) and the methylene carbon (-CH₂-).

A cross-peak between the methyl protons (-CH₃) and the central quaternary carbon.

A cross-peak between the methylene protons (-CH₂-) and the methyl carbon (-CH₃).

A cross-peak between the methylene protons (-CH₂-) and the central quaternary carbon.

A potential correlation between the amine protons (-NH₂) and the quaternary carbon.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is highly effective for identifying the presence of specific functional groups. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its amine, alkyl, and nitrile moieties.

Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Primary Amine (N-H) Symmetric & Asymmetric Stretch 3200 - 3500 (two bands) Medium-Weak
Alkyl (C-H) Stretch 2850 - 3000 Strong

The presence of two distinct bands in the 3200-3500 cm⁻¹ region is a definitive indicator of a primary amine (-NH₂). The sharp, medium-intensity peak around 2240 cm⁻¹ is characteristic of a nitrile group. pitt.edu

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and, through analysis of fragmentation patterns, the structure of the compound. The molecular weight of this compound is 112.17 g/mol .

In the mass spectrum, the molecular ion peak ([M]⁺•) would be expected at m/z = 112. Aliphatic amines characteristically undergo α-cleavage (cleavage of a bond adjacent to the nitrogen atom). paulussegroup.com The most probable fragmentation for this compound is the loss of an ethyl radical (•CH₂CH₃, mass = 29) to form a stable, resonance-stabilized iminium cation at m/z = 83. This fragment would likely be the base peak in the spectrum.

Predicted Mass Spectrometry Fragmentation

Ion m/z (Predicted) Identity
[M]⁺• 112 Molecular Ion

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with extremely high accuracy (typically to four or more decimal places). uni.lu This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₆H₁₂N₂), HRMS can easily distinguish it from other compounds with the same nominal mass. The calculated monoisotopic mass of the neutral molecule is 112.10005 Da. An experimental HRMS measurement matching this value (or that of its protonated form, [M+H]⁺ = 113.10733 Da) would confirm the molecular formula C₆H₁₂N₂.

X-ray Crystallography for Definitive Solid-State Structure Determination

As of the current literature survey, a definitive single-crystal X-ray structure for this compound has not been publicly reported. However, studies on other α-aminonitriles provide valuable insights into the potential structural features of this compound. For instance, the analysis of related α-aminonitrile structures has revealed key details about their molecular geometry and intermolecular interactions. researchgate.net In the crystalline state, α-aminonitriles are capable of forming complex networks through hydrogen bonding, primarily involving the amino group. cyberleninka.ru

For a molecule like this compound, it is expected that the ethyl groups would influence the crystal packing. The presence of both a hydrogen bond donor (the amino group) and acceptor (the nitrile group) suggests that hydrogen bonding would be a significant feature in its solid-state structure. It has been noted that aliphatic nitriles, such as this compound, may adopt less ordered configurations in the solid state when compared to more rigid aromatic compounds.

The general methodology for X-ray crystal structure determination of a small molecule like this compound would involve the following steps:

Crystal Growth: Growing a single crystal of high quality, which can be a challenging step.

Data Collection: Mounting the crystal on a diffractometer and collecting the diffraction data at a controlled temperature.

Structure Solution and Refinement: Using specialized software to solve the phase problem and refine the atomic positions and thermal parameters to fit the experimental data. cyberleninka.ru

A hypothetical crystal data table for an aminonitrile is presented below to illustrate the type of information obtained from such an analysis.

Table 1: Illustrative Crystal Data for an Aminonitrile Compound

Parameter Value
Crystal System Orthorhombic
Space Group Pbca
a (Å) 10.823
b (Å) 6.678
c (Å) 12.818
α (°) 90
β (°) 108.9
γ (°) 90
Volume (ų) 878.5
Z 4

Note: This table is for illustrative purposes and does not represent experimental data for this compound. nih.govresearchgate.net

Integration of Advanced Spectroscopic Techniques with Chemometric Approaches for Quantitative and Qualitative Analysis

The comprehensive analysis of chemical compounds often requires the integration of multiple spectroscopic techniques with advanced data analysis methods, such as chemometrics. Chemometrics employs mathematical and statistical methods to extract meaningful information from complex chemical data, enabling robust qualitative and quantitative analysis. wikipedia.orgresearchgate.net

For a compound like this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a detailed characterization of its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. For this compound, one would expect to see signals corresponding to the ethyl groups' methyl and methylene protons, as well as a signal for the amino protons. The chemical shifts and splitting patterns are indicative of the molecular structure. The signal for the amino protons is often broad and its chemical shift can be concentration-dependent. researchgate.netmsu.edu

¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms. Key signals would include those for the nitrile carbon, the quaternary carbon bonded to the amino and nitrile groups, and the carbons of the ethyl groups. The nitrile carbon typically resonates in a distinct region of the spectrum.

Table 2: Predicted NMR Spectroscopic Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity
¹H ~0.9 Triplet
¹H ~1.6 Quartet
¹H ~1.5 (broad) Singlet
¹³C ~8 -
¹³C ~30 -
¹³C ~55 -
¹³C ~120 -

Note: These are predicted values based on typical functional group ranges.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the key absorptions would be:

N-H stretch: A primary amine typically shows two bands in the region of 3300-3500 cm⁻¹.

C-H stretch: Aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹.

C≡N stretch: The nitrile group has a characteristic absorption in the range of 2220-2260 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Intensity
N-H Stretch 3300-3500 Medium
C-H Stretch (sp³) 2850-2960 Strong
C≡N Stretch 2220-2260 Medium

Note: These are characteristic frequency ranges for the respective functional groups. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (MW = 112.17 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 112. A prominent fragmentation pathway for aliphatic amines is the α-cleavage, which would lead to the loss of an ethyl radical, resulting in a significant fragment ion. uni.lu

Chemometric Analysis

In a manufacturing or research setting where numerous samples containing this compound might be analyzed, chemometric methods can be applied to the spectroscopic data (e.g., from NIR or Raman spectroscopy) for rapid and automated quality control. nih.govmdpi.com

Qualitative Analysis: Techniques like Principal Component Analysis (PCA) can be used to classify samples and detect outliers or contaminants based on their spectral fingerprints. nih.gov

Quantitative Analysis: Multivariate calibration methods, such as Partial Least Squares (PLS) regression, can be used to build models that predict the concentration of this compound in a mixture from its spectrum. This is particularly useful for in-process monitoring.

The integration of these spectroscopic techniques with chemometrics allows for a comprehensive and efficient characterization of this compound, ensuring its identity, purity, and concentration can be reliably determined.

Theoretical and Computational Investigations of 2 Amino 2 Ethylbutanenitrile

Quantum Chemical Studies on 2-Amino-2-ethylbutanenitrile

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of molecules. rsc.org Such studies can provide a detailed picture of the electron distribution and energy landscape of this compound.

Density Functional Theory (DFT) is a robust computational method used to calculate the electronic structure of atoms, molecules, and solids. Its primary goal is to provide a quantitative understanding of material properties based on the fundamental laws of quantum mechanics. DFT methods, such as the widely used B3LYP functional combined with basis sets like 6-31G* or 6-311++G(d,p), are frequently applied to optimize molecular geometries and predict a range of properties. analis.com.myscirp.org

For this compound, DFT calculations can elucidate its electronic characteristics and reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ajchem-a.comfrontiersin.org The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. analis.com.my

Furthermore, Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be performed to determine the charge distribution across the molecule. analis.com.myrsc.org In analogous aminonitrile compounds, such analyses have shown that nitrogen atoms typically bear negative charges, identifying them as likely nucleophilic centers, while the protons of the amino group are potential electrophilic sites. analis.com.my These computational descriptors are vital for predicting how the molecule will interact with other chemical species.

Table 1: DFT-Derived Reactivity Descriptors and Their Significance
DescriptorSignificance for this compoundTypical Computational Method
HOMO EnergyIndicates electron-donating ability (nucleophilicity).DFT (e.g., B3LYP/6-311++G(d,p))
LUMO EnergyIndicates electron-accepting ability (electrophilicity).DFT (e.g., B3LYP/6-311++G(d,p))
HOMO-LUMO Gap (ΔE)Correlates with chemical stability and reactivity. A smaller gap suggests higher reactivity. analis.com.myΔE = ELUMO - EHOMO
Ionization Potential (I)The energy required to remove an electron. Related to HOMO energy (I ≈ -EHOMO). ajchem-a.comCalculated from orbital energies.
Electron Affinity (A)The energy released when an electron is added. Related to LUMO energy (A ≈ -ELUMO). ajchem-a.comCalculated from orbital energies.
Mulliken ChargesQuantifies the partial atomic charges, identifying nucleophilic and electrophilic sites. analis.com.myMulliken Population Analysis post-DFT calculation.

The structure of this compound features rotatable bonds, allowing for multiple spatial arrangements or conformations. Molecular dynamics (MD) simulations are a powerful computational technique used to explore the conformational space of molecules by simulating the atomic motions over time. ucr.edunsf.gov

By applying a molecular mechanics force field, such as Amber, MD simulations can track the trajectories of the atoms in this compound. biorxiv.org This allows for the analysis of the dihedral angles of the ethyl groups and the amino group relative to the central butane (B89635) backbone. The results can be visualized using Ramachandran-like plots to identify the most populated and energetically favorable conformations. ucr.edu Such simulations provide insight into the molecule's flexibility, average structure in solution, and the dynamic equilibrium between different conformers, which can influence its reactivity and interactions. nsf.govbiorxiv.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Computational Elucidation of Reaction Mechanisms and Energetic Profiles involving this compound

Computational chemistry is a valuable tool for investigating the detailed pathways of chemical reactions. rsc.orgconsensus.app For reactions involving this compound, such as its synthesis via the Strecker reaction, DFT calculations can map the entire potential energy surface.

The Strecker synthesis involves the reaction of 3-pentanone (B124093) with ammonia (B1221849) and cyanide. A computational study of this mechanism would involve:

Geometry Optimization: Calculating the minimum-energy structures of the reactants, products, and all potential intermediates and transition states.

Frequency Calculations: Confirming that reactants and products are true minima on the potential energy surface (no imaginary frequencies) and that transition states are first-order saddle points (one imaginary frequency).

This energetic profile provides a quantitative understanding of the reaction's feasibility and kinetics. Advanced methods like the Unified Reaction Valley Approach (URVA) can offer even deeper insight by analyzing the changes in molecular vibrations along the reaction path, precisely identifying events like bond formation and cleavage. rsc.org

In Silico Prediction and Validation of Spectroscopic Parameters

Computational methods can predict spectroscopic properties, which serves as a powerful tool for validating and interpreting experimental data. researchgate.netnih.gov DFT calculations are routinely used to simulate spectra for molecules like this compound.

For infrared (IR) spectroscopy, DFT calculations can predict the vibrational frequencies and their corresponding intensities. researchgate.net These theoretical frequencies can be compared with experimental IR spectra to assign specific absorption bands to molecular motions, such as the characteristic stretching of the nitrile (C≡N) group around 2200 cm⁻¹ and the N-H stretches of the amino group near 3300 cm⁻¹.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Invariant Atomic Orbital (GIAO) method is a standard approach for calculating the nuclear magnetic shielding constants. researchgate.net These values are then converted into chemical shifts (¹H and ¹³C) that can be directly compared with experimental NMR data to confirm the molecular structure.

Table 2: In Silico Prediction of Spectroscopic Parameters
Spectroscopic TechniquePredicted ParameterComputational MethodPurpose
Infrared (IR) SpectroscopyVibrational Frequencies and IntensitiesDFT Frequency Calculation (e.g., B3LYP) researchgate.netAssignment of functional group peaks (e.g., C≡N, N-H).
1H and 13C NMR SpectroscopyIsotropic Shielding Constants / Chemical ShiftsDFT with Gauge-Invariant Atomic Orbital (GIAO) method. researchgate.netStructural confirmation and assignment of resonances.
Mass Spectrometry (MS)Molecular Ion Peak (m/z)Calculation of exact mass from molecular formula.Verification of molecular weight.

Molecular Modeling of Intermolecular Interactions and Self-Assembly

The functional groups of this compound—the amino (-NH2) and nitrile (-C≡N) groups—are capable of engaging in significant intermolecular interactions. The amino group can act as a hydrogen bond donor, while the nitrogen of the nitrile group can act as a hydrogen bond acceptor. utwente.nl

Molecular modeling can be used to study these interactions. mdpi.com By calculating the optimized geometries and interaction energies of dimers or larger clusters of this compound, it is possible to understand its potential for self-assembly in the solid or liquid phase. utwente.nl Computational techniques can determine the preferred orientation and strength of hydrogen bonds and other dipole-dipole interactions. mdpi.com Furthermore, methods like Hirshfeld surface analysis can be employed to visualize and quantify the different types of intermolecular contacts within a crystal lattice, providing a detailed map of how molecules pack together. analis.com.my

Pivotal Role of 2 Amino 2 Ethylbutanenitrile As a Synthetic Intermediate and Versatile Building Block

Precursor for the Synthesis of Alpha-Amino Acids

One of the most significant applications of 2-amino-2-ethylbutanenitrile is its role as a precursor in the synthesis of α-amino acids. The compound is an α-aminonitrile, a classic intermediate in the Strecker synthesis of amino acids. wikipedia.org The general method involves the hydrolysis of the nitrile group (-C≡N) into a carboxylic acid group (-COOH), directly converting the α-aminonitrile into the corresponding α-amino acid. wikipedia.org

Through the hydrolysis of its nitrile functionality, this compound is directly converted into the non-natural α-amino acid, 2-amino-2-ethylbutanoic acid, also known as diethylglycine. lookchem.com While this specific precursor leads to a non-proteinogenic amino acid, the underlying Strecker synthesis pathway is a powerful and general method for producing a wide array of both natural and unnatural amino acids by varying the initial ketone or aldehyde. wikipedia.orgenamine.net The synthesis of unnatural amino acids is of particular interest in medicinal chemistry for creating peptide-based drugs with enhanced stability and novel functions. enamine.net

The conversion from the aminonitrile to the amino acid is a fundamental step that highlights the compound's utility. For instance, studies have focused on peptides constructed from diethylglycine to explore their conformational properties. lookchem.com

Table 1: Synthesis of 2-Amino-2-ethylbutanoic acid

Precursor Product Key Reaction

The non-natural amino acids synthesized from precursors like this compound can be incorporated into peptide chains. This is typically achieved using solid-phase peptide synthesis (SPPS). nih.govcsic.es SPPS is a cornerstone of peptide chemistry, allowing for the stepwise assembly of amino acids into a desired sequence on a solid resin support. nih.gov

Amino acids such as 2-amino-2-ethylbutanoic acid are suitably protected and then introduced into the peptide sequence using standard coupling reagents. lookchem.comnih.gov Research has demonstrated the preparation of homooligopeptides from diethylglycine, which were then studied for their conformational structures, such as the formation of 3(10)-helical structures in the solid state. lookchem.com The ability to integrate such non-natural amino acids is crucial for developing peptides with tailored properties, as they can alter the peptide's shape and resistance to enzymatic degradation. nih.gov

Synthesis of Both Natural and Non-Natural Alpha-Amino Acids

Key Building Block in the Enantioselective Synthesis of Chiral Amines

Chiral amines are indispensable components in a vast number of pharmaceuticals, agrochemicals, and natural products, representing a critical structural motif. nih.govnih.gov The development of methods for their enantioselective synthesis—producing a single desired stereoisomer—is a major focus of modern organic chemistry. nih.govnih.gov

This compound serves as a key precursor in this field. Asymmetric Strecker reactions, which can be achieved using chiral auxiliaries or catalysts, allow for the synthesis of enantioenriched α-aminonitriles. wikipedia.org These chiral aminonitriles can then be hydrolyzed to form chiral α-amino acids or, through other transformations, converted into valuable chiral amines. While the classical Strecker synthesis yields a racemic mixture (an equal mix of both enantiomers), modern asymmetric variants provide access to optically active products, which are essential for developing stereospecific drugs. wikipedia.org The synthesis of chiral amines often relies on intermediates that can be derived from α-aminonitriles, making compounds like this compound fundamental starting points.

Intermediate for the Construction of Complex Heterocyclic Compounds

Heterocyclic compounds, which contain rings with at least one non-carbon atom (such as nitrogen, sulfur, or oxygen), are ubiquitous in medicinal chemistry and materials science. uou.ac.inresearchgate.net The dual functionality of this compound makes it an excellent intermediate for building these complex ring systems.

The amino and nitrile groups in this compound can participate in various cyclization reactions to form a range of nitrogen-containing heterocycles. Research has shown its utility in the synthesis of substituted 4-amino-1H-pyrrol-2(5H)-ones. lookchem.com In these reactions, the inherent reactivity of the aminonitrile is harnessed to construct the pyrrolone ring, demonstrating its role as a versatile building block for creating complex molecular architectures. lookchem.com

Table 2: Example of Heterocycle Synthesis

Starting Material Reagents Product Type

The thiazole (B1198619) ring is a privileged scaffold found in numerous FDA-approved drugs and biologically active compounds. nih.govnih.gov Several synthetic methods exist for its construction, and some utilize α-aminonitriles as key precursors. jpionline.orgresearchgate.net

The Cook-Heilborn thiazole synthesis provides a direct route to 5-aminothiazoles by reacting α-aminonitriles with reagents such as carbon disulphide or isothiocyanates under mild conditions. jpionline.org This method is directly applicable to this compound, allowing its amino and nitrile functionalities to be incorporated into the final thiazole ring system. This approach is an alternative to the more common Hantzsch thiazole synthesis, which typically involves the reaction of α-haloketones with thioamides. jpionline.orgresearchgate.net The ability to use α-aminonitriles as starting materials expands the toolkit available to chemists for creating diverse thiazole derivatives for drug discovery and other applications. nih.gov

Applications in Benzimidazole (B57391) Derivatives Synthesis

This compound, a member of the α-aminonitrile family, serves as a valuable building block in the synthesis of various heterocyclic compounds, including those with benzimidazole backbones. The general approach for synthesizing benzimidazole derivatives often involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids. semanticscholar.org A key strategy in this area is the Strecker reaction, which facilitates the one-pot synthesis of α-aminonitriles by reacting aldehydes, amines, and a cyanide source. researchgate.net

Research has demonstrated the synthesis of novel α-aminonitriles incorporating a benzimidazole moiety. This is achieved by first preparing benzimidazolic aldehydes, which are then subjected to a Strecker reaction with various amines to yield the corresponding α-aminonitriles. acs.orgresearchgate.net For instance, the reaction of 4-[(1H-benzimidazol-2-yl)methoxy]benzaldehyde with substituted anilines and sodium cyanide, catalyzed by copper dipyridine dichloride, produces α-aminonitrile-based benzimidazole derivatives. researchgate.net Some of these synthesized compounds have shown potential as antimicrobial and antitubercular agents. researchgate.netnih.gov

The versatility of 2-aminobenzimidazole (B67599) as a starting material is well-recognized in medicinal chemistry for creating a wide array of substituted benzimidazoles and fused benzimidazole heterocycles. core.ac.ukresearchgate.net The synthesis of 2-aminobenzimidazoles can be achieved through various methods, including the reaction of o-phenylenediamine (B120857) with N-aryl carbonimidoyl dichloride. core.ac.uk These 2-aminobenzimidazole cores are prevalent structural components in many biologically active molecules. researchgate.net

The following table summarizes the synthesis of benzimidazole derivatives from α-aminonitriles:

Starting MaterialsCatalyst/ReagentsProduct TypeReference
4-[(1H-benzimidazol-2-yl)methoxy]benzaldehyde, substituted anilines, sodium cyanideCopper dipyridine dichloride (CuPy2Cl2)α-aminonitrile-based benzimidazole derivatives researchgate.net
Benzimidazolic/theophyllinic aldehydes, various aminesStrecker reaction conditionsα-Aminonitriles with benzimidazole/theophylline backbones acs.orgresearchgate.net
o-phenylenediamine, N-aryl carbonimidoyl dichloride-2-Arylaminobenzimidazoles core.ac.uk

Contribution to the Synthesis of Complex Molecules and Exploratory Drug Discovery Scaffolds

The structural characteristics of this compound, specifically the presence of both an amino and a nitrile group, make it a versatile building block for the synthesis of more complex molecules and novel scaffolds in drug discovery. The amino group can act as a nucleophile, while the nitrile group can undergo various transformations, such as reduction to an amine or hydrolysis to a carboxylic acid. This dual reactivity allows for its incorporation into a diverse range of molecular architectures.

α-Aminonitriles, in general, are recognized as important synthons for a variety of heterocyclic compounds, alkaloids, and amino acids. uni-mainz.de Their ability to be deprotonated to form stabilized α-aminocarbanions opens up further synthetic possibilities. uni-mainz.de This reactivity is crucial for constructing complex molecular frameworks that are often the basis for new therapeutic agents.

The concept of "scaffold hopping" in drug discovery, where the core structure of a known active molecule is replaced with a different scaffold to improve properties, highlights the need for a diverse pool of building blocks. niper.gov.in Compounds like this compound can provide unique scaffolds for such explorations. The development of synthetic strategies to create complex molecules with potential therapeutic applications often relies on the availability of such versatile intermediates. uniroma1.it For example, 2-aminothiophenes are another class of building blocks that have been extensively used to generate diverse scaffolds for drug discovery due to their ability to act as synthons for various biologically active heterocycles. nih.govnih.gov Similarly, the inherent reactivity of this compound positions it as a valuable tool for generating novel molecular entities.

The following table outlines the utility of versatile building blocks in complex synthesis and drug discovery:

Building Block ClassKey FeaturesApplication in SynthesisReference
α-AminonitrilesDual reactivity (amino and nitrile groups), can form stabilized carbanionsSynthesis of heterocycles, alkaloids, amino acids uni-mainz.de
2-AminothiophenesVersatile synthon for thiophene-containing heterocyclesGeneration of diverse, biologically active scaffolds nih.govnih.gov
PyridonesPrivileged motif in drug discoverySynthesis of N-substituted 2-pyridones for medicinal chemistry nih.gov
NitroalkanesDiverse reactivity and ease of transformation into other functional groupsSynthesis of pharmaceutically relevant amines and their derivatives frontiersin.org

Utility in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful strategy for rapidly generating large libraries of compounds for high-throughput screening in drug discovery and materials science. wikipedia.orgresearchgate.net The principles of combinatorial synthesis often rely on the use of versatile building blocks that can be systematically combined to create a diverse set of final products. wikipedia.org

This compound, with its multiple functional groups, is well-suited for use in combinatorial library synthesis. Its structure allows for the introduction of diversity at different points in the molecule. For instance, the amino group can be acylated, alkylated, or used in the formation of various heterocyclic rings, while the nitrile group can be transformed into other functionalities. This multi-faceted reactivity enables the creation of a wide array of derivatives from a single starting scaffold.

The solid-phase synthesis techniques pioneered by Merrifield, a cornerstone of combinatorial chemistry, often involve attaching a starting material to a resin and sequentially adding building blocks. jetir.org While direct examples involving this compound in large combinatorial libraries are not extensively detailed in the provided context, its nature as a versatile building block is analogous to other compounds used in such synthetic endeavors. For example, the synthesis of 1,4-benzodiazepine (B1214927) libraries has been demonstrated using a three-component reaction involving an aminobenzophenone, an amino acid, and an alkyl halide, showcasing the power of combining multiple building blocks to generate structural diversity. uomustansiriyah.edu.iq

The goal of combinatorial chemistry is to produce libraries of "drug-like" molecules. The structural features of this compound make it a suitable starting point for generating compounds that fall within this chemical space. The ability to generate large numbers of compounds through combinatorial methods significantly increases the probability of discovering novel compounds with desired biological activities. researchgate.net

The following table highlights key aspects of combinatorial chemistry relevant to the use of versatile building blocks:

ConceptDescriptionRelevance to Building BlocksReference
Solid-Phase SynthesisSynthesis of compounds on a solid support (resin), allowing for easy purification and automation.Building blocks can be sequentially added to the resin-bound substrate. wikipedia.orgjetir.org
Split-Mix SynthesisA method to generate a large library of compounds by dividing and recombining portions of the solid support during synthesis.Enables the efficient combination of multiple building blocks in all possible permutations. wikipedia.org
Solution-Phase SynthesisCombinatorial synthesis carried out in solution, often leading to mixtures of products.Versatile building blocks can be used to generate libraries of single compounds or mixtures. researchgate.net
Library DiversityThe generation of a wide range of structurally different molecules.Building blocks with multiple reactive sites allow for the creation of highly diverse libraries. uomustansiriyah.edu.iq

Emerging Research Directions and Future Perspectives in 2 Amino 2 Ethylbutanenitrile Chemistry

Development of Novel and Highly Efficient Synthetic Methodologies

The classical Strecker reaction, first reported in 1850, remains a fundamental method for synthesizing α-aminonitriles like 2-Amino-2-ethylbutanenitrile. This reaction involves the addition of a cyanide ion to an imine. Modern research, however, focuses on developing more efficient and environmentally benign variations of this synthesis.

Another innovative approach involves the titanium-catalyzed cyano-borrowing reaction for the direct amination of cyanohydrins with ammonia (B1221849). This method is noted for its high atom economy and mild reaction conditions. lookchem.com Additionally, radical-based methodologies are being explored for the synthesis of quaternary chiral amino acids, which could be adapted for compounds like this compound. scribd.com These methods often involve generating α-aminoalkyl radicals and trapping them with suitable radicalophiles to create quaternary centers. scribd.com

Recent breakthroughs also include the development of novel catalysts and reaction conditions that enhance selectivity and efficiency. rroij.com For example, a copper-mediated radical α-heteroarylation of nitriles has been developed, allowing for the construction of quaternary carbon centers. acs.org

Table 1: Comparison of Synthetic Methodologies for α-Aminonitriles

MethodologyKey FeaturesAdvantages
Classical Strecker Reaction Two-step process involving imine formation and cyanide addition. Well-established, versatile. nih.gov
One-Pot Strecker Reaction Combines multiple steps in a single vessel. Improved efficiency, reduced waste.
Indium-Catalyzed Synthesis Uses indium powder in water as a catalyst. nih.govnih.govEnvironmentally benign, high yields, mild conditions. nih.govnih.gov
Titanium-Catalyzed Cyano-Borrowing Direct amination of cyanohydrins with ammonia. lookchem.comHigh atom economy, simple operation. lookchem.com
Radical-Based Methodology Generation and trapping of α-aminoalkyl radicals. scribd.comAccess to complex quaternary structures. scribd.com

Exploration of Advanced Derivatization Strategies for Functional Materials

The derivatization of this compound opens up possibilities for creating novel functional materials. The presence of both an amino and a nitrile group allows for a wide range of chemical modifications.

The amino group can undergo reactions such as N-acylation. For example, reaction with chloroacetyl chloride or (R,S)-2-bromopropionyl bromide can lead to the formation of N-(2-halogenacyl)-amino acid derivatives. utwente.nl These derivatives can then be used to synthesize morpholine-2,5-dione (B184730) derivatives, which are monomers for the ring-opening polymerization to produce alternating polydepsipeptides. utwente.nl These polymers have potential applications as biodegradable materials. utwente.nl

The nitrile group is also a versatile functional group that can be transformed into amines, amides, carboxylic acids, or ketones through reduction, hydrolysis, or other reactions. acs.org These transformations are key to creating a diverse array of molecules with specific functionalities. For instance, the hydrolysis of the nitrile group to a carboxylic acid leads to the formation of 2-amino-2-ethylbutanoic acid, an α,α-disubstituted amino acid. These types of amino acids are of interest as building blocks for unnatural peptides. rsc.org

Furthermore, the development of advanced derivatization protocols is crucial for the unambiguous identification of complex mixtures in various applications. nih.gov Such protocols can help in the separation and analysis of derivatives, facilitating their use in creating materials with tailored properties. nih.gov The strategic introduction of functional groups can modify physical and chemical properties like solubility, thermal stability, and mechanical strength. researchgate.net

Integration of Chemo-Enzymatic and Biocatalytic Approaches in Aminonitrile Synthesis

The integration of biocatalysis with chemical synthesis offers a powerful strategy for the production of aminonitriles and their derivatives with high selectivity and under mild conditions. researchgate.netchemistryjournals.net Chemo-enzymatic methods combine the efficiency of chemical reactions with the high enantioselectivity of enzymes. researchgate.net

One such approach couples the Strecker synthesis with a nitrilase reaction in a one-pot system. frontiersin.orgfrontiersin.org In this process, a racemic α-aminonitrile is formed chemically, and then an enantioselective nitrilase enzyme hydrolyzes one of the enantiomers to the corresponding α-amino acid, allowing for a dynamic kinetic resolution. frontiersin.orgfrontiersin.org This method has been successfully applied to the synthesis of phenylglycine and its derivatives. frontiersin.orgfrontiersin.org

Biocatalytic approaches using enzymes like amine oxidases and nitrile hydratases are also being explored. researchgate.netmdpi.com For example, D-amino acid oxidase from porcine kidney has been used for the oxidative cyanation of primary amines to produce primary α-aminonitriles and unnatural α-amino acids. researchgate.net Nitrile hydratases, often found in microorganisms like Rhodococcus, can catalyze the hydration of nitriles to amides, which can be a key step in the synthesis of valuable chiral α-amino acids. mdpi.comacs.org

These chemo-enzymatic and biocatalytic routes are particularly valuable for the synthesis of α,α-disubstituted amino acids, which are important building blocks but are often challenging to prepare using purely chemical methods. rsc.orgthieme.de

Table 2: Key Enzymes in Aminonitrile Biocatalysis

EnzymeFunctionApplication in Aminonitrile Synthesis
Nitrilase Hydrolyzes nitriles to carboxylic acids. mdpi.comEnantioselective synthesis of α-amino acids from racemic aminonitriles. frontiersin.orgfrontiersin.org
Nitrile Hydratase Hydrates nitriles to amides. mdpi.comSynthesis of α-amino amides as precursors to α-amino acids. acs.org
Amine Oxidase Oxidizes amines to imines. researchgate.netOxidative cyanation of amines to form α-aminonitriles. researchgate.net
Amidase Hydrolyzes amides to carboxylic acids. mdpi.comKinetic resolution of racemic α-amino amides. acs.org

Advancements in Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly influencing the development of synthetic routes for organic compounds, including this compound. chemistryjournals.net The focus is on waste prevention, high atom economy, use of safer solvents, and energy efficiency. chemistryjournals.net

A significant advancement is the use of water as a solvent in the Strecker reaction, catalyzed by substances like indium powder. nih.govnih.gov This approach avoids the use of volatile and often toxic organic solvents. chemistryjournals.net Other green catalysts, such as the solid acid catalyst Nafion®-H, have also been employed for the efficient synthesis of α-aminonitriles. rsc.org Humic acid has also been demonstrated as a green and reusable catalyst for the Strecker reaction under solvent-free conditions. sioc-journal.cn

The development of catalytic processes that reduce waste and improve atom economy is a key goal. mdpi.com For example, the BHC Company (now part of BASF) developed a greener synthesis for ibuprofen (B1674241) that utilizes a catalytic process and avoids toxic reagents. chemistryjournals.net Similar principles can be applied to the synthesis of this compound and its derivatives.

Biocatalysis itself is a cornerstone of green chemistry, as enzymes operate under mild conditions (temperature and pH) and in aqueous media, reducing energy consumption and the need for hazardous chemicals. chemistryjournals.netmdpi.com The transition from scarce noble metal catalysts to more abundant and less toxic base metals is another important strategy for sustainable synthesis. diva-portal.org

Expanding the Repertoire of Applications in Advanced Materials Science and Functional Molecule Design

The unique structure of this compound and its derivatives makes them valuable building blocks for advanced materials and functional molecules. The ability to introduce various functional groups allows for the fine-tuning of material properties. researchgate.net

In materials science, derivatives of this compound can be used to create polymers with specific characteristics. As mentioned, polydepsipeptides derived from this compound can serve as biodegradable polymers for medical and pharmaceutical applications. utwente.nl The incorporation of such building blocks into polymer chains can influence properties like hydrophilicity, crystallinity, and degradation time. utwente.nl

In the realm of functional molecule design, the focus is often on creating molecules with specific biological or chemical activities. american.edu The α,α-disubstituted amino acid, 2-amino-2-ethylbutanoic acid, derived from this compound, can be incorporated into peptides to create structures with enhanced stability or specific conformations, such as helical structures. lookchem.com

The design of materials at the molecular level is a frontier in chemical sciences. nih.gov By controlling the structure, composition, and processing of materials derived from versatile building blocks like this compound, it is possible to create novel materials with tailored functionalities for a wide range of applications, from drug delivery systems to advanced electronic materials. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 2-amino-2-ethylbutanenitrile, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves Strecker or cyanation reactions using precursors like ketones and ammonia/cyanide sources. For example, nitrile formation via nucleophilic addition of cyanide to an imine intermediate is common. Purity validation requires gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for structural confirmation. Infrared spectroscopy (IR) can identify nitrile (C≡N) stretches (~2200 cm⁻¹) and amine (N-H) bands (~3300 cm⁻¹) .

Q. How should researchers handle stability issues of this compound under varying storage conditions?

  • Methodological Answer : Stability studies should assess degradation under temperature, humidity, and light exposure. Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis. Store the compound in airtight containers under inert gas (N₂/Ar) at -20°C to minimize hydrolysis or oxidation. Safety data sheets for analogous nitriles recommend avoiding prolonged exposure to moisture .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR to confirm branching (e.g., methyl/ethyl groups) and amine/cyano groups. For example, tertiary carbons adjacent to nitrile groups resonate at ~120-130 ppm in ¹³C NMR .
  • MS : Electrospray ionization (ESI-MS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₆H₁₂N₂).
  • Elemental Analysis : Validate C, H, N composition within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can computational modeling resolve contradictory data on the reaction mechanisms of this compound synthesis?

  • Methodological Answer : Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) can map energy barriers for intermediates in cyanation pathways. Compare computed activation energies with experimental kinetics (e.g., Arrhenius plots) to identify rate-limiting steps. Discrepancies between theoretical and empirical data may arise from solvent effects, requiring implicit/explicit solvation models .

Q. What strategies mitigate interference from byproducts during chromatographic analysis of this compound?

  • Methodological Answer : Optimize mobile-phase gradients in HPLC (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to separate nitriles from amines or hydrolysis products. Derivatization (e.g., dansyl chloride for amines) enhances detection sensitivity. For GC-MS, silylation (e.g., BSTFA) improves volatility of polar byproducts .

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : Steric hindrance from the ethyl group reduces accessibility to the nitrile carbon, slowing nucleophilic attack. Hammett studies using substituents on aromatic analogs (e.g., 2-aminobenzonitrile derivatives) quantify electronic effects. Kinetic isotope effects (KIEs) further elucidate transition-state structures .

Q. What toxicological screening protocols are recommended for this compound in early-stage biomedical research?

  • Methodological Answer : Conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) and Ames tests for mutagenicity. LC₅₀ values from acute toxicity studies in rodents (OECD 423 guidelines) inform safe handling thresholds. Reference EPA HPV data for structurally related nitriles (e.g., 2-amino-2,3-dimethylbutanenitrile) .

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